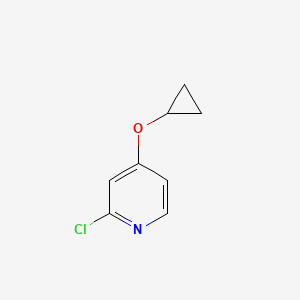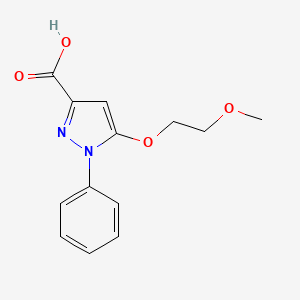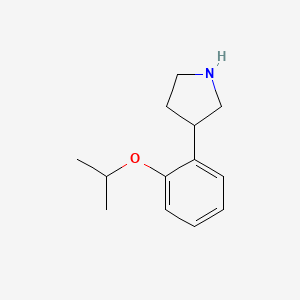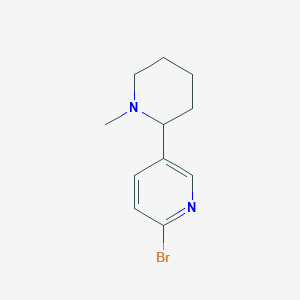![molecular formula C13H9BrN2 B11807023 4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)
4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 4-position and a phenyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and phenylacetylene.
Cyclization: The initial step involves the cyclization of 2-aminopyridine with phenylacetylene under palladium-catalyzed conditions to form the pyrrolo[2,3-b]pyridine core.
Bromination: The resulting intermediate is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields an amino derivative, while a Suzuki coupling with a boronic acid produces a biaryl compound.
Aplicaciones Científicas De Investigación
4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer.
Biological Studies: Used in the study of cell signaling pathways and the development of anti-cancer agents.
Chemical Biology: Acts as a probe to investigate biological processes and molecular interactions.
Material Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which 4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through the inhibition of specific enzymes or receptors. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 5-position, which may affect its biological activity and binding affinity.
5-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 4-position, potentially altering its reactivity and interaction with biological targets.
4-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine: Substitution of bromine with chlorine can influence its chemical properties and biological activity.
Uniqueness
4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical reactivity and potential as a pharmacophore in drug design. Its ability to undergo various chemical transformations and its efficacy in inhibiting key biological targets make it a valuable compound in research and development .
Propiedades
Fórmula molecular |
C13H9BrN2 |
|---|---|
Peso molecular |
273.13 g/mol |
Nombre IUPAC |
4-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-12-10-6-7-15-13(10)16-8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
Clave InChI |
NIVIUKHWSYMBTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CN=C3C(=C2Br)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Cyclopropyl-N-isopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11806975.png)






![tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate](/img/structure/B11807018.png)

![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
